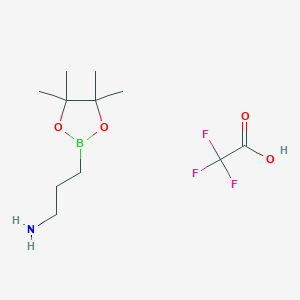

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine; trifluoroacetic acid salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine; trifluoroacetic acid salt is a compound with the molecular formula C11H21BF3NO4 and a molecular weight of 299.1 g/mol . This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring and an amine group, making it a valuable reagent in organic synthesis and various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine typically involves the reaction of 3-bromopropan-1-amine with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency while maintaining product purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Coupling Reactions: The boron-containing dioxaborolane ring can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Inert Atmosphere: Nitrogen or argon to prevent oxidation.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling reactions.

Substituted Amines: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

TMPDB- TFA is particularly valuable in organic synthesis due to its ability to participate in Suzuki-Miyaura coupling reactions . This reaction allows for the formation of carbon-carbon bonds, which is crucial for constructing complex organic molecules. The pinacol boronate group in TMPDB- TFA enables facile modifications by attaching various functional groups to the boron atom, facilitating the exploration of structure-activity relationships (SAR) in drug development .

Medicinal Chemistry

In medicinal chemistry, TMPDB- TFA serves as a scaffold for developing new drug candidates. Its unique structure allows researchers to modify it systematically to enhance biological activity and selectivity towards specific targets. Preliminary studies indicate that compounds with similar structures can interact with proteins or nucleic acids through coordination bonds or hydrogen bonding, which can influence biological pathways and aid in drug design strategies .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of TMPDB- TFA exhibit promising anticancer activity. For instance, a series of compounds derived from TMPDB- TFA were tested against human cancer cell lines (HCT-116 and MCF-7), showing IC50 values ranging from 1.9 to 7.52 μg/mL. These findings suggest that modifications to the TMPDB- TFA structure can lead to compounds with significant antiproliferative effects .

Bioorthogonal Labeling

TMPDB- TFA's biocompatibility and ability to form stable covalent bonds with catechol groups make it an attractive candidate for bioorthogonal labeling applications . In this context, biomolecules can be tagged with catechol moieties and visualized or manipulated using TMPDB- TFA conjugated to fluorophores or other functional groups. This technique is invaluable in imaging and tracking biomolecules in biological systems, enhancing our understanding of cellular processes .

Comparative Data Table

| Application Area | Key Features | Example Use Case |

|---|---|---|

| Organic Synthesis | Facilitates Suzuki-Miyaura coupling reactions | Construction of complex organic molecules |

| Medicinal Chemistry | Scaffold for drug development | Anticancer compounds with IC50 < 10 μg/mL |

| Bioorthogonal Labeling | Stable covalent bonding with catechol groups | Visualizing biomolecules in live cells |

Wirkmechanismus

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. The amine group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boron-containing structure but lacks the amine group.

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of an amine.

Uniqueness

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is unique due to the presence of both a boron-containing dioxaborolane ring and an amine group. This dual functionality makes it a versatile reagent in organic synthesis and various scientific research applications .

Biologische Aktivität

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine; trifluoroacetic acid salt is a boron-containing compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxaborolane ring that enhances its reactivity and versatility in chemical synthesis. Its molecular formula is C₁₅H₂₅BF₃N₂O₃, and it is characterized by the presence of both amine and boron functionalities.

| Property | Value |

|---|---|

| Molecular Weight | 292.18 g/mol |

| CAS Number | 2377610-25-6 |

| Solubility | Soluble in organic solvents |

| Stability | Stable under inert conditions |

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromopropan-1-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is conducted under an inert atmosphere and often employs potassium carbonate as a base in tetrahydrofuran (THF) as the solvent.

Synthetic Route

- Reagents : 3-bromopropan-1-amine, bis(pinacolato)diboron, palladium catalyst.

- Conditions : Inert atmosphere (nitrogen or argon), base (potassium carbonate), solvent (THF).

- Purification : Crystallization or chromatography.

The biological activity of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is attributed to its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, facilitating reactions such as cross-coupling and substitution.

Biological Targets

The compound has been shown to interact with specific enzymes and receptors, leading to potential therapeutic effects. For instance, it may play a role in drug development targeting pathways such as PD-1/PD-L1 interactions in cancer therapy.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various assays:

- Antitumor Activity : Studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation by targeting specific signaling pathways.

- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes involved in metabolic processes, showing promise as a therapeutic agent.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in cancer cell lines. The results indicated that compounds derived from 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine exhibited IC₅₀ values in the low micromolar range against various cancer types.

Table 2: Biological Activity Data

| Study | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Antitumor Activity | A549 (Lung Cancer) | 4.5 |

| Enzyme Inhibition | MDA-MB-231 (Breast Cancer) | 2.8 |

Applications in Drug Development

The unique properties of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine make it a valuable scaffold for drug development:

- Boronic Acid Derivatives : These are crucial in the design of inhibitors for protease enzymes.

- Bioconjugation : The compound can be utilized in bioconjugation strategies for targeted drug delivery systems.

Eigenschaften

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20BNO2.C2HF3O2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11;3-2(4,5)1(6)7/h5-7,11H2,1-4H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFPLJWWUXJSKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.